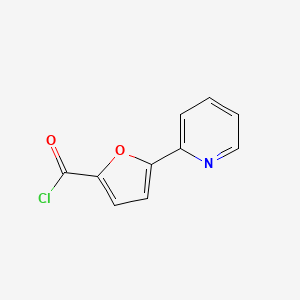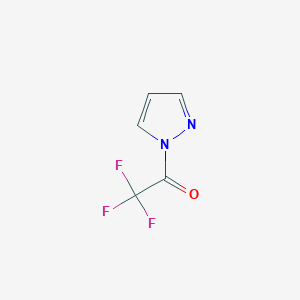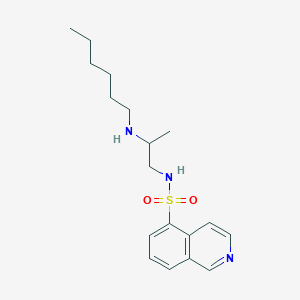
N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-(hexylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted isoquinoline derivatives with various functional groups.
科学的研究の応用
N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit DNA gyrase, an essential bacterial enzyme, by binding to an allosteric site and preventing the enzyme from functioning properly. This inhibition leads to the disruption of bacterial DNA replication and ultimately bacterial cell death .
類似化合物との比較
Similar Compounds
- N-(2-(Hexylamino)propyl)isoquinoline-5-sulfonamide
- N-(2-(Hexylamino)ethyl)isoquinoline-5-sulfonamide
- N-(2-(Hexylamino)butyl)isoquinoline-5-sulfonamide
Uniqueness
This compound is unique due to its specific structural features, such as the hexylamino group and the isoquinoline-5-sulfonamide moiety.
特性
CAS番号 |
192712-47-3 |
|---|---|
分子式 |
C18H27N3O2S |
分子量 |
349.5 g/mol |
IUPAC名 |
N-[2-(hexylamino)propyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C18H27N3O2S/c1-3-4-5-6-11-20-15(2)13-21-24(22,23)18-9-7-8-16-14-19-12-10-17(16)18/h7-10,12,14-15,20-21H,3-6,11,13H2,1-2H3 |
InChIキー |
GYMKHQKAWVWANT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(C)CNS(=O)(=O)C1=CC=CC2=C1C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


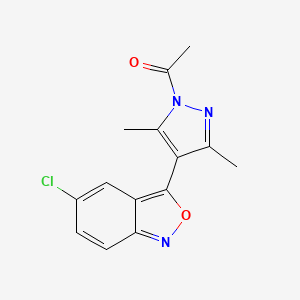
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
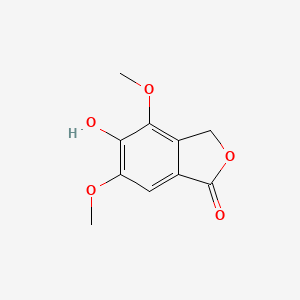
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)
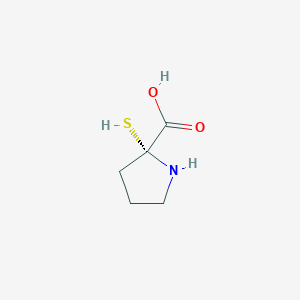

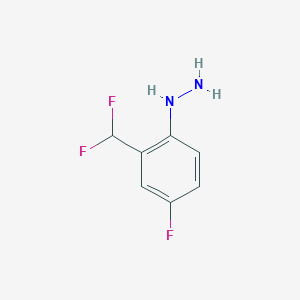
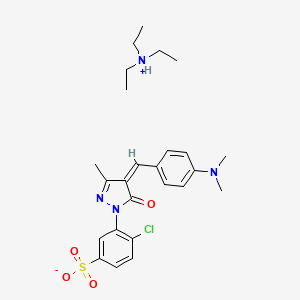
![2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)
